molecular formula C7H11NO B13541018 2-Azaspiro[3.4]octan-5-one

2-Azaspiro[3.4]octan-5-one

Cat. No.: B13541018
M. Wt: 125.17 g/mol
InChI Key: LRPMBTIXOGMAAW-UHFFFAOYSA-N
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Description

2-Azaspiro[34]octan-5-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

The synthesis of 2-Azaspiro[3.4]octan-5-one can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

2-Azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Azaspiro[3.4]octan-5-one can be compared with other spirocyclic compounds such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C7H11NO/c9-6-2-1-3-7(6)4-8-5-7/h8H,1-5H2

InChI Key

LRPMBTIXOGMAAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)CNC2

Origin of Product

United States

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